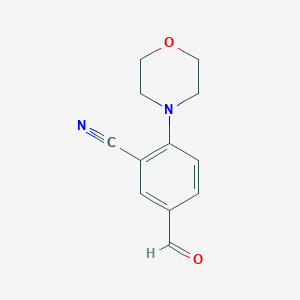

5-Formyl-2-(morpholin-4-yl)benzonitrile

Übersicht

Beschreibung

5-Formyl-2-(morpholin-4-yl)benzonitrile is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol It is characterized by the presence of a formyl group, a morpholine ring, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(morpholin-4-yl)benzonitrile typically involves the following steps:

Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core, which can be achieved through the reaction of a suitable aromatic compound with cyanogen bromide (BrCN) under basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzonitrile core is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the formylated benzonitrile is reacted with morpholine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Formyl-2-(morpholin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-Carboxy-2-(morpholin-4-yl)benzonitrile.

Reduction: 5-Formyl-2-(morpholin-4-yl)benzylamine.

Substitution: 5-Nitro-2-(morpholin-4-yl)benzonitrile or 5-Halo-2-(morpholin-4-yl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

5-Formyl-2-(morpholin-4-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 5-Formyl-2-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Formyl-2-(piperidin-4-yl)benzonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

5-Formyl-2-(pyrrolidin-4-yl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

5-Formyl-2-(azepan-4-yl)benzonitrile: Similar structure but with an azepane ring instead of a morpholine ring.

Uniqueness

5-Formyl-2-(morpholin-4-yl)benzonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biologische Aktivität

5-Formyl-2-(morpholin-4-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- CAS Number : 1272756-61-2

- Purity : >95% (HPLC)

- Melting Point : 87–89 °C

The compound features a morpholine ring attached to a benzonitrile moiety, which is crucial for its biological activity. The nitrile group is known for its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-negative bacteria.

The compound appears to exert its antibacterial effects by inducing stress on the bacterial cell envelope, leading to alterations in the proton motive force (PMF). This disruption results in ATP dissipation and ultimately promotes cell death. Additionally, it has been shown to display antiadhesion activity in mammalian cell lines, which could be beneficial in preventing bacterial colonization.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Its derivatives have been investigated for their interactions with various cancer-related molecular targets.

Case Studies

- In vitro Studies :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the morpholine side chain can enhance biological activity.

- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | HeLa | 12.5 |

| Derivative B | MCF7 | 8.3 |

| Derivative C | A549 | 15.0 |

- In vivo Studies :

- In animal models, the compound showed promise in reducing tumor size when administered at specific dosages, indicating its potential as a therapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate low toxicity levels in both in vitro and in vivo settings, making it a candidate for further development.

Summary of Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | >50% |

| Half-life | 4 hours |

| Clearance Rate | Low |

Eigenschaften

IUPAC Name |

5-formyl-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-8-11-7-10(9-15)1-2-12(11)14-3-5-16-6-4-14/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUYOFXNCCQJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270223 | |

| Record name | Benzonitrile, 5-formyl-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-61-2 | |

| Record name | Benzonitrile, 5-formyl-2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-formyl-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.